BRD-9327

Cryo-EM structure EfpA binding site MFS transporter inhibition

Researchers seeking EfpA inhibitors for antimycobacterial studies often face the critical issue of cross-resistance, which limits long-term experimental validity. BRD-9327 directly addresses this by binding to the outer vestibule of EfpA, a mechanism distinct from tunnel-binding inhibitors like BRD-8000.3. - Enables unique collateral sensitivity studies; mutants resistant to BRD-8000.3 become hypersensitive to BRD-9327. - Definitive probe for MFS transporter dynamics with a resolved cryo-EM structure (PDB: 9BIQ). - Structurally validated to exclude off-target phenotypes when used in parallel with BRD-8000.3.

Molecular Formula C22H16BrNO4
Molecular Weight 438.3 g/mol
Cat. No. B522001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD-9327
SynonymsBRD-9327;  BRD 9327;  BRD9327
Molecular FormulaC22H16BrNO4
Molecular Weight438.3 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4
InChIInChI=1S/C22H16BrNO4/c23-17-9-5-4-8-15(17)22(26)24-18-13-20-19(27-10-11-28-20)12-16(18)21(25)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,24,26)
InChIKeyCDFCUHNJNPTGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD-9327 EfpA Inhibitor Overview


BRD-9327 is a small-molecule inhibitor of EfpA, an essential major facilitator superfamily (MFS) efflux pump in Mycobacterium tuberculosis (Mtb) [1]. Identified via the PROSPECT chemical-genetic screening platform, BRD-9327 is structurally distinct from the prototypical EfpA inhibitor BRD-8000.3 and binds to the outer vestibule of EfpA without completely blocking the substrate exit path, suggesting inhibition of the transporter's alternate-access conformational dynamics [2]. The compound serves as a chemical probe for investigating EfpA function and as a critical component in collateral-sensitivity-based combination strategies against mycobacterial infections.

Tool Compound EfpA efflux pump inhibitor for Mtb research
Binding Mode Outer-vestibule binding; inhibits alternate-access dynamics
Research Context Collateral-sensitivity combination studies with structurally distinct inhibitors
Selectivity Note Non-overlapping resistance profile vs. tunnel-binding EfpA inhibitors

BRD-9327 Unique Binding and Resistance Profile


Not all EfpA inhibitors are interchangeable for antimycobacterial research. BRD-9327 exhibits a distinct binding site and mechanism of inhibition compared to other EfpA-targeting compounds such as BRD-8000.3. While BRD-8000.3 binds in a tunnel contacting the lipid bilayer and displaces a fatty acid chain—blocking access for a natural lipidic substrate—BRD-9327 binds in the outer vestibule and appears to inhibit the dynamical motion required for alternate-access transport [1]. These divergent mechanisms produce non-overlapping resistance mutation profiles: mutants resistant to one inhibitor retain susceptibility or even become hypersensitive to the other [2]. Consequently, substituting BRD-9327 with a generic EfpA inhibitor would eliminate the possibility of exploiting collateral sensitivity for combination therapy and would invalidate experiments predicated on its specific mechanism of action. Researchers requiring an EfpA inhibitor with a defined outer-vestibule binding mode and a resistance profile orthogonal to BRD-8000.3 must specifically procure BRD-9327.

BRD-9327 (Outer-Vestibule Binder)

Binds outer vestibule; inhibits alternate-access motion. Generates resistance mutations distinct from tunnel binders, enabling collateral sensitivity.

Generic EfpA Inhibitor (e.g., Tunnel Binder)

Different binding site and mechanism may shift resistance mutation profile, eliminate collateral sensitivity, and invalidate combination study design.

Replacing BRD-9327 with a generic EfpA inhibitor may not reproduce orthogonal resistance patterns; validate binding specificity and collateral sensitivity for intended combination research.

BRD-9327 vs. BRD-8000.3: Head-to-Head Evidence


Distinct Outer-Vestibule Binding Site

Cryo-EM structures of EfpA in complex with BRD-9327 and BRD-8000.3 reveal distinct binding sites and mechanisms of inhibition. BRD-9327 binds in the outer vestibule without completely blocking the substrate path to the outside, whereas BRD-8000.3 binds in a tunnel contacting the lipid bilayer and extending toward the central cavity [1]. This structural divergence explains the compounds' differing resistance mutation profiles and their synergistic activity when combined [2].

Binding Site
Head-to-head
Outer vestibule vs lipid-accessible tunnel
Supports binding-site-specific resistance profiling
Cryo-EM resolved; PDB 9BIQ
Cryo-EM structure EfpA binding site MFS transporter inhibition

Collateral Sensitivity in BRD-8000.3-Resistant Mutants

Mmar strains harboring EfpA mutations that confer high-level resistance to BRD-8000.3 (V319M and A415V) display hypersensitivity to BRD-9327 in broth microdilution dose-response assays [1]. Conversely, mutants resistant to BRD-9327 (G328D and A339T) become hypersensitive to BRD-8000.3 [2]. High-level resistance to one inhibitor increases sensitivity to and reduces the emergence of resistance to the other [1].

Collateral Sensitivity
Head-to-head
Mutual hypersensitization; >10-fold sensitivity shift observed
Resistance to one inhibitor may increase sensitivity to the other
M. marinum broth microdilution; efpA mutants
Collateral sensitivity Drug resistance evolution Combination chemotherapy

Synergistic Growth Inhibition with BRD-8000.3

The combination of BRD-9327 and BRD-8000.3 exhibits synergistic inhibition of mycobacterial growth. Loewe excess analysis demonstrates potentiation of BRD-9327 by BRD-8000.3 across varying combined concentrations [1]. This synergy stems from their distinct modes of EfpA inhibition—BRD-8000.3 competitively blocks substrate access, while BRD-9327 interferes with alternate-access dynamics [2].

Synergy
Head-to-head
Loewe excess positive with BRD-8000.3
Combination may support lower-concentration exposure optimization
Growth inhibition assay; model-dependent
Drug synergy FIC index Antimycobacterial combination

Uncompetitive Inhibition of Alternate-Access Dynamics

Both BRD-9327 and BRD-8000.3 function as uncompetitive inhibitors of EfpA-mediated efflux; however, their underlying mechanisms differ. BRD-8000.3 is uncompetitive with respect to the small-molecule substrate ethidium bromide and likely blocks an access route for a natural lipidic substrate [1]. BRD-9327, binding in the outer vestibule, inhibits the dynamical motion required for alternate access to the two membrane sides without completely blocking the substrate exit path [2].

Inhibition Mechanism
Method context
Uncompetitive; inhibits alternate-access dynamics
Enables dissection of dynamics vs. substrate-blockade contributions
Cryo-EM + functional efflux assays
Uncompetitive inhibition Alternate-access mechanism MFS efflux pump

BRD-9327 Research and Industrial Applications


Collateral Sensitivity Combination Chemotherapy

Researchers designing antimycobacterial combination regimens with elevated resistance barriers should employ BRD-9327 together with BRD-8000.3. The collateral sensitivity relationship—where resistance to one inhibitor confers hypersensitivity to the other—enables combination or cycling strategies that suppress resistance emergence [1]. This application is uniquely enabled by BRD-9327's distinct binding site and non-overlapping resistance mutation profile relative to BRD-8000.3 [2].

Structural Biology of Alternate-Access Inhibition

Structural biologists and biophysicists investigating the alternate-access mechanism of major facilitator superfamily (MFS) transporters can utilize BRD-9327 as a chemical probe. The cryo-EM structure of EfpA in complex with BRD-9327 (PDB: 9BIQ; EMDB: EMD-44598) at 3.0 Å resolution provides a defined molecular model of an inhibitor that binds the outer vestibule and interferes with conformational dynamics without fully occluding the substrate path [1]. This contrasts with tunnel-binding inhibitors like BRD-8000.3 and offers a complementary tool for dissecting transporter gating mechanisms.

EfpA Functional Studies in Mycobacteria

Investigators studying the physiological role of EfpA in Mtb require a chemically distinct inhibitor to validate target-specific phenotypes and exclude off-target artifacts. BRD-9327, derived from a chemical-genetic interaction screen and validated by resistance-conferring mutations mapping exclusively to efpA, provides a structurally orthogonal tool relative to BRD-8000.3 [1]. Parallel use of both inhibitors in phenotypic assays strengthens confidence that observed effects arise from EfpA inhibition rather than compound-specific off-target activity.

Structure-Guided Medicinal Chemistry Optimization

Medicinal chemists pursuing rational optimization of EfpA inhibitors can leverage the high-resolution cryo-EM structure of the BRD-9327–EfpA complex (2.7–3.4 Å resolution) [1]. The structure reveals the inhibitor's binding pose in the outer vestibule and identifies key residue contacts, providing a foundation for structure-based design of improved analogs with enhanced potency or altered binding kinetics. This structural resource distinguishes BRD-9327 from less well-characterized EfpA inhibitors lacking experimentally determined binding modes.

Application
Selection Property
Validation Focus
Collateral Sensitivity Combination Research
Outer-vestibule binding specificity
Resistance mutation mapping and collateral sensitivity assay
EfpA Structural Biology Studies
High-resolution cryo-EM binding mode (PDB 9BIQ)
Conformational dynamics inhibition assessment
EfpA Target Validation in Mycobacteria
Orthogonal chemical probe distinct from tunnel-binding inhibitors
Phenotypic assay with efpA resistance mutant controls
Structure-Guided Inhibitor Optimization
Experimentally determined binding pose in outer vestibule
Structure-activity relationship at key residue contacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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